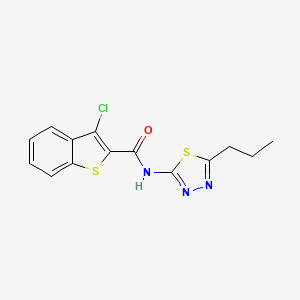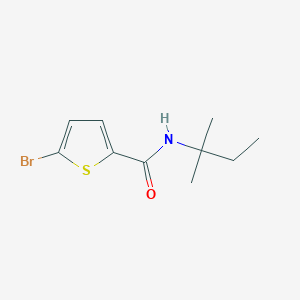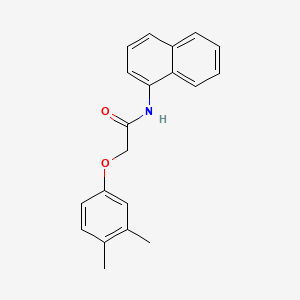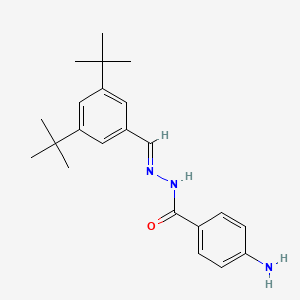![molecular formula C15H13FN2O3 B5882102 3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5882102.png)
3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide, also known as FBMA, is a chemical compound that has been studied for its potential therapeutic applications in the field of cancer research. FBMA belongs to the class of benzamide derivatives and has been shown to exhibit anti-tumor properties in preclinical studies.
作用機序
The exact mechanism of action of 3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide is not fully understood. However, studies have shown that 3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair. Inhibition of PARP activity leads to the accumulation of DNA damage, ultimately resulting in apoptosis and cell death.
Biochemical and Physiological Effects:
3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide has been shown to exhibit anti-tumor properties in preclinical studies. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide has been investigated for its potential use as a diagnostic tool for cancer imaging. However, further studies are needed to fully understand the biochemical and physiological effects of 3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide.
実験室実験の利点と制限
One advantage of using 3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide in lab experiments is its potential as a therapeutic agent for cancer treatment. Additionally, 3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide has been investigated for its potential use as a diagnostic tool for cancer imaging. However, one limitation of using 3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
For research on 3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide include investigating its potential as a therapeutic agent for other types of cancer, as well as exploring its use in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide and its biochemical and physiological effects. Finally, research on improving the solubility of 3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide could lead to increased efficacy in in vivo studies.
合成法
The synthesis of 3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide involves the reaction of 3-fluorobenzoic acid with 4-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the intermediate 3-fluorobenzoyl-4-methoxyanilide, which is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield 3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide. The overall yield of the synthesis process is approximately 40%.
科学的研究の応用
3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide has been studied for its potential therapeutic applications in the field of cancer research. It has been shown to exhibit anti-tumor properties in preclinical studies, specifically against human colon cancer cells and breast cancer cells. 3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide has been investigated for its potential use as a diagnostic tool for cancer imaging.
特性
IUPAC Name |
3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-21-13-6-5-9(14(17)19)8-12(13)18-15(20)10-3-2-4-11(16)7-10/h2-8H,1H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHANCHRFXPIPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5742504 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5882019.png)

![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea](/img/structure/B5882024.png)
![2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5882027.png)



![N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)
![N-[2-(acetylamino)phenyl]butanamide](/img/structure/B5882054.png)

![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5882074.png)

![7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5882096.png)
